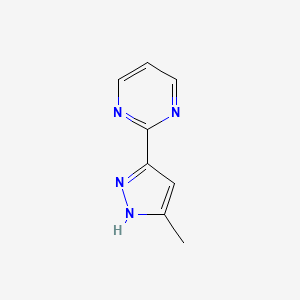
2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine
Übersicht
Beschreibung
2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine , also known by its IUPAC name (5-methyl-1H-pyrazol-3-yl)acetic acid , is a chemical compound with the molecular formula C₆H₈N₂O₂ . It exists as a light yellow solid and has a molecular weight of 140.14 g/mol . The compound’s structure comprises a pyrimidine ring fused with a pyrazole moiety.
Synthesis Analysis
The synthesis of 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine involves the reaction of appropriate precursors. One such example is the synthesis of 4-(5-methyl-1H-pyrazol-3-yl)benzonitrile , which serves as an intermediate. The yield for this step is approximately 89% , and the compound exhibits a melting point of 130–133 °C . The ¹H NMR spectrum reveals characteristic peaks corresponding to the various protons in the molecule .
Wissenschaftliche Forschungsanwendungen
Antiviral Properties
Research has shown that derivatives of 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine possess notable antiviral properties. A study focused on the inhibition of the cellular dihydroorotate dehydrogenase (DHODH), which is part of the de novo pyrimidine biosynthetic pathway, found significant antiviral activity in these compounds, especially against measles virus (Munier-Lehmann et al., 2015).
Synthesis and Characterization
Another research area involves the synthesis and characterization of novel pyrazole- and pyrimidine-based derivatives. A study focusing on pyrimidine, a crucial component of nucleic acids, reported the synthesis of novel pyrazole-based pyrimidine scaffolds. These compounds have potential applications in AIDS chemotherapy and drug design due to the pharmacological therapeutic potentials of the pyrazole nucleus (Ajani et al., 2019).
Ultrasonic Sonochemical Method
The ultrasonic sonochemical method has been utilized to synthesize pyrazolo[1,5-a]pyrimidines. This methodology offers advantages like simple procedure, easy work-up, mild conditions, and short reaction times, producing satisfactory yields. This is a novel approach to synthesizing these compounds efficiently (Buriol et al., 2013).
Insecticidal and Antibacterial Potential
A 2020 study explored the synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation. These compounds were evaluated for their insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms, indicating their utility in pest control and antimicrobial applications (Deohate & Palaspagar, 2020).
Crystal Structure Analysis
The crystal structure of these compounds has also been a subject of study. For instance, the title compound 2-Methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyrimidine was studied, revealing the planarity of the fused ring system and the orientation of the 1H-pyrazole ring. Such structural insights are crucial for understanding the chemical and physical properties of these compounds (Gao & Duan, 2012).
Eigenschaften
IUPAC Name |
2-(5-methyl-1H-pyrazol-3-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-6-5-7(12-11-6)8-9-3-2-4-10-8/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOBZPLCWIJEEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



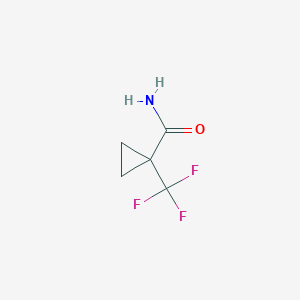
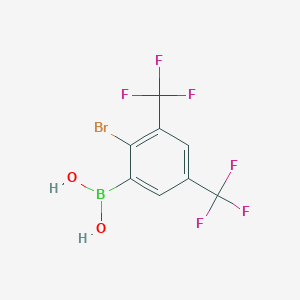


![5-Chloro-3-methylthieno[3,2-B]pyridine](/img/structure/B1466097.png)
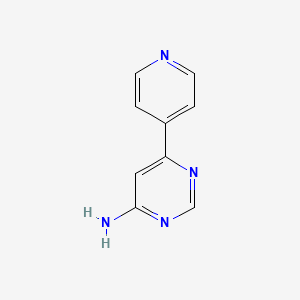
![1-[4-(3-Aminopyrrolidin-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1466100.png)
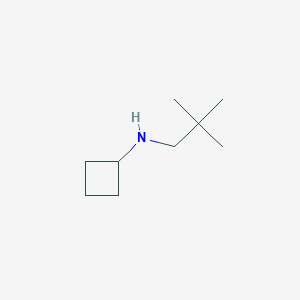

![Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester](/img/structure/B1466104.png)
![4-(3-methoxypropoxy)-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B1466105.png)

![4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B1466113.png)
